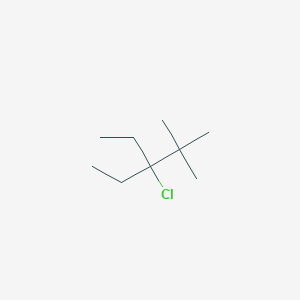![molecular formula C21H13NOS B12640961 9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one CAS No. 920012-54-0](/img/structure/B12640961.png)
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is a complex organic compound that features an indole moiety linked to a naphthothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with naphtho[2,3-b]thiophene-4-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole or naphthothiophene moieties, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
Naphtho[2,3-b]thiophene-4-one: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with biological activity.
Uniqueness
9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one is unique due to its combined indole and naphthothiophene structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
920012-54-0 |
|---|---|
Molecular Formula |
C21H13NOS |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
9-(1H-indol-3-ylmethylidene)benzo[f][1]benzothiol-4-one |
InChI |
InChI=1S/C21H13NOS/c23-20-16-7-2-1-6-15(16)18(21-17(20)9-10-24-21)11-13-12-22-19-8-4-3-5-14(13)19/h1-12,22H |
InChI Key |
JCEXYLQPPRZRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CNC4=CC=CC=C43)C5=C(C2=O)C=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


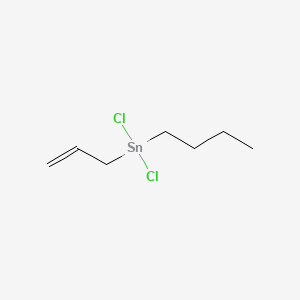

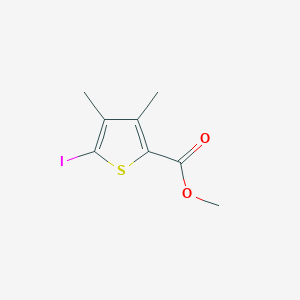
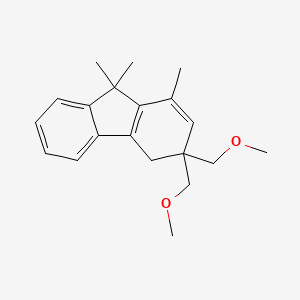
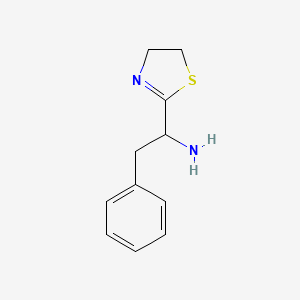
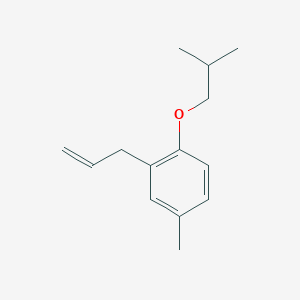

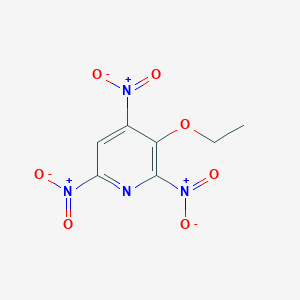
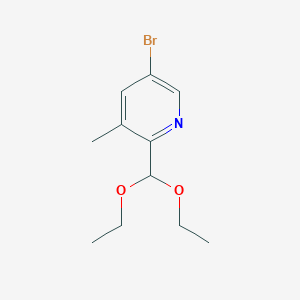
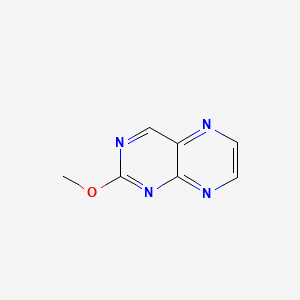
![{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12640949.png)
![Quinoline, 6-[(1S)-1-[8-fluoro-6-(3-methyl-5-isoxazolyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-](/img/structure/B12640950.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)
